Belinostat acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

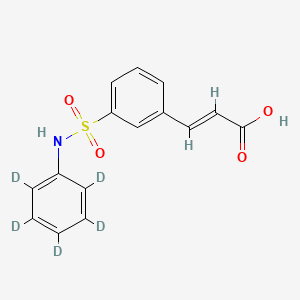

Molecular Formula |

C15H13NO4S |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+/i1D,2D,3D,6D,7D |

InChI Key |

ALGZPROJSRYPIG-HMUIAXRESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Belinostat Acid-d5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belinostat is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of hematological and solid malignancies. This technical guide provides an in-depth overview of the core mechanism of action of Belinostat, with a focus on its deuterated analogue, Belinostat acid-d5. We will delve into its inhibitory effects on HDAC enzymes, the downstream consequences on cellular signaling pathways, and the experimental methodologies used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism: Histone Deacetylase Inhibition

Belinostat, a hydroxamic acid-type molecule, exerts its primary effect by inhibiting the activity of histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of various genes, including tumor suppressor genes.

This compound, as a stable-isotope labeled analogue of a Belinostat metabolite, is expected to follow the same fundamental mechanism of action. By binding to the zinc-containing active site of HDAC enzymes, Belinostat blocks their deacetylase activity. This inhibition leads to a state of histone hyperacetylation, where the accumulation of acetyl groups on histone tails neutralizes their positive charge, resulting in a more relaxed and transcriptionally active chromatin structure.[1] This, in turn, allows for the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells.[1][2]

Quantitative Analysis of HDAC Inhibition

Belinostat is characterized as a pan-HDAC inhibitor, demonstrating activity against Class I, II, and IV HDAC isoforms. The inhibitory potency of Belinostat against various HDACs is a critical aspect of its anti-cancer profile.

| HDAC Isoform Class | Target | IC50 (nM) | Notes |

| Class I, II, IV | Total HDACs (HeLa cell extract) | 27 | Cell-free assay.[3] |

| Class IIb | HDAC6 | 82 | Purified recombinant enzyme. |

Note: A comprehensive table of IC50 values for each individual HDAC isoform was not available in the public domain at the time of this review. The provided data represents the most specific quantitative information found.

Downstream Cellular Effects and Signaling Pathways

The inhibition of HDACs by Belinostat triggers a cascade of downstream events that collectively contribute to its anti-tumor efficacy. These effects are primarily mediated through the altered expression of key regulatory proteins.

Induction of Apoptosis

Belinostat has been shown to induce programmed cell death, or apoptosis, in cancer cells through both the intrinsic and extrinsic pathways. This is achieved by modulating the expression of key apoptosis-regulating proteins.

-

Intrinsic (Mitochondrial) Pathway : Belinostat upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including the cleavage of caspase-3 and PARP.

-

Extrinsic (Death Receptor) Pathway : The extrinsic pathway is initiated by the activation of death receptors on the cell surface, such as Fas and TRAIL receptors, leading to the activation of caspase-8 and the subsequent executioner caspases.

Cell Cycle Arrest

A key mechanism by which Belinostat exerts its anti-proliferative effects is through the induction of cell cycle arrest. This is primarily mediated by the upregulation of the cyclin-dependent kinase inhibitor p21. The re-expression of the p21 gene, which is often silenced in cancer cells, halts the progression of the cell cycle, thereby inhibiting tumor growth.

Inhibition of the Wnt/β-catenin Signaling Pathway

In certain cancers, such as breast cancer, Belinostat has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and survival. Belinostat's inhibition of this pathway leads to a decrease in the expression of downstream target genes like c-Myc and Cyclin D1, further contributing to its anti-proliferative effects.

Experimental Protocols

The elucidation of Belinostat's mechanism of action relies on a variety of established experimental techniques. Below are representative protocols for key assays.

Histone Deacetylase (HDAC) Activity Assay

This assay is fundamental to determining the inhibitory effect of Belinostat on HDAC enzymes.

Principle: A fluorogenic HDAC substrate is incubated with a source of HDAC enzymes (e.g., nuclear extract or purified recombinant HDAC) in the presence or absence of Belinostat. HDAC activity removes the acetyl group from the substrate, allowing a developer enzyme to cleave the deacetylated substrate and release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.

Methodology:

-

Prepare Nuclear Extract:

-

Culture cells to approximately 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to isolate the nuclei.

-

Extract nuclear proteins using a high-salt buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Perform HDAC Assay:

-

In a 96-well plate, add the nuclear extract, the fluorogenic HDAC substrate, and varying concentrations of Belinostat.

-

Include a "no inhibitor" control and a "no enzyme" background control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution containing a protease to stop the HDAC reaction and initiate the fluorescence-generating step.

-

Incubate at room temperature for 15-30 minutes.

-

Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of HDAC inhibition for each Belinostat concentration relative to the "no inhibitor" control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Belinostat concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of Histone Acetylation

This technique is used to visualize the increase in histone acetylation following treatment with Belinostat.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Belinostat for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as an antibody against total histone H3 or β-actin, to ensure equal protein loading across all lanes.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound, through its core mechanism as a pan-histone deacetylase inhibitor, represents a significant therapeutic agent in the landscape of cancer treatment. Its ability to induce histone hyperacetylation leads to the reactivation of tumor suppressor genes, culminating in apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Belinostat and other HDAC inhibitors. A deeper understanding of these mechanisms will be pivotal for the optimization of current therapeutic strategies and the development of novel anti-cancer agents.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Belinostat Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Belinostat acid-d5, a deuterated analog of Belinostat acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a critical tool for pharmacokinetic and metabolic studies of Belinostat, a histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma.

Introduction

Belinostat, also known as PXD101, is a potent pan-histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, Belinostat induces the accumulation of acetylated histones and other proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. To accurately quantify Belinostat and its metabolites in biological matrices, stable isotope-labeled internal standards are essential. This compound, with five deuterium atoms incorporated into the phenyl ring of the aniline moiety, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar physicochemical properties to the unlabeled analyte and its distinct mass.

This guide details a proposed synthetic route for this compound, outlines its characterization, and provides relevant experimental protocols. Additionally, it visualizes the key signaling pathways affected by Belinostat.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established procedures for the synthesis of Belinostat, primarily by substituting aniline with its deuterated counterpart, aniline-d5. The proposed synthetic pathway involves the preparation of a key intermediate, (E)-3-(3-(chlorosulfonyl)phenyl)acrylic acid, followed by its reaction with aniline-d5.

Proposed Synthetic Scheme

A plausible and efficient synthesis of this compound is a multi-step process commencing with the preparation of the sulfonyl chloride intermediate followed by coupling with aniline-d5.

dot

Caption: Proposed synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of (E)-3-(3-(chlorosulfonyl)phenyl)acrylic acid

This intermediate can be synthesized from 3-aminobenzoic acid. The amino group is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the corresponding sulfonyl chloride. Subsequent reaction steps can then be employed to introduce the acrylic acid moiety.

Step 2: Synthesis of (E)-3-(3-(N-(phenyl-d5)sulfamoyl)phenyl)acrylic acid (this compound)

To a solution of (E)-3-(3-(chlorosulfonyl)phenyl)acrylic acid in a suitable aprotic solvent such as dichloromethane, an equimolar amount of aniline-d5 (CAS 4165-61-1) and a slight excess of a non-nucleophilic base like pyridine or triethylamine are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to be similar to that of unlabeled Belinostat acid, with the notable absence of signals corresponding to the phenyl protons of the aniline moiety. The characteristic signals for the acrylic acid protons and the protons on the other aromatic ring should be present. |

| ¹³C NMR | The spectrum should show signals corresponding to all carbon atoms. The signals for the deuterated phenyl ring carbons will likely exhibit splitting due to carbon-deuterium coupling and may have slightly different chemical shifts compared to the unlabeled compound. |

| Mass Spectrometry (ESI-MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The exact mass can be calculated, and high-resolution mass spectrometry (HRMS) can be used for confirmation. A known multiple reaction monitoring (MRM) transition for [D5]-M24 (likely this compound) is m/z 281.2 > 97.3 in negative ion mode.[1] |

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₈D₅NO₄S |

| Molecular Weight | 308.36 g/mol |

| CAS Number | 2130853-04-0 |

| IUPAC Name | (E)-3-(3-(N-(phenyl-d5)sulfamoyl)phenyl)acrylic acid |

Table 2: Physicochemical Properties of this compound

Belinostat Signaling Pathways

Belinostat exerts its anticancer effects by modulating several key signaling pathways. As an HDAC inhibitor, its primary mechanism involves the alteration of gene expression.

Caption: Experimental workflow for this compound synthesis.

Conclusion

References

The Role of Deuterium Labeling in Belinostat Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium labeling in Belinostat acid-d5, a vital tool in the research and development of the histone deacetylase (HDAC) inhibitor Belinostat. This document provides a comprehensive overview of its application, particularly as an internal standard in pharmacokinetic analyses, and includes detailed experimental protocols and metabolic pathway visualizations.

Introduction to Belinostat and the Significance of Deuterium Labeling

Belinostat is a potent histone deacetylase inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. Its mechanism of action involves the inhibition of HDAC enzymes, leading to cell cycle arrest and apoptosis in cancer cells. Accurate quantification of Belinostat and its metabolites in biological matrices is paramount for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Deuterium-labeled compounds, such as this compound, are indispensable tools in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard.

The primary role of this compound is to serve as an internal standard in the quantitative analysis of Belinostat. Its use significantly improves the accuracy and precision of the analytical method by correcting for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. Because the physical and chemical properties of the deuterated and non-deuterated compounds are nearly identical, they co-elute chromatographically and experience similar matrix effects, ensuring reliable quantification.

Physicochemical Properties

| Property | Belinostat | This compound |

| Chemical Formula | C₁₅H₁₄N₂O₄S | C₁₅H₉D₅N₂O₄S |

| Monoisotopic Mass | 318.0651 g/mol | 323.0965 g/mol |

| Appearance | Solid | Solid |

| Primary Application | Active Pharmaceutical Ingredient | Internal Standard for Bioanalysis |

Synthesis of this compound

Role in Pharmacokinetic Studies and Bioanalytical Methods

This compound is crucial for the accurate determination of Belinostat's pharmacokinetic parameters in various biological matrices. It is employed as an internal standard in validated LC-MS/MS methods to quantify Belinostat and its major metabolites.

Experimental Protocol: Quantification of Belinostat and its Metabolites in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of Belinostat and its five major metabolites.

4.1.1. Materials and Reagents

-

Belinostat reference standard

-

This compound (as Belinostat-d5 or a related deuterated metabolite like [D5]-M24) as an internal standard

-

Metabolite reference standards (Belinostat glucuronide, methyl Belinostat, M21, M24, M26)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized

-

Human plasma (drug-free)

4.1.2. Sample Preparation

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution (acetonitrile containing the internal standard, this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 4 minutes at room temperature.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10:90:0.1 acetonitrile:water:formic acid, v/v/v).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.1.3. Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1200 SL or equivalent |

| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 50 x 2.1 mm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Acetonitrile |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Water |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 3 µL |

| Gradient Elution | Time (min) |

4.1.4. Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | ABI SCIEX 4000Q or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Probe Temperature | 500°C |

| Ion Source Gas 1 | 30 psi |

| Ion Source Gas 2 | 30 psi |

4.1.5. MRM Transitions

| Analyte | Ionization Mode | Q1 m/z | Q3 m/z |

| Belinostat | Positive | 319.1 | 93.0 |

| Belinostat-d5 (IS) | Positive | 324.1 | 98.0 (Predicted) |

| Belinostat Glucuronide | Positive | 495.3 | 319.1 |

| Methyl Belinostat | Positive | 333.1 | 93.0 |

| M21 | Negative | 301.1 | 92.0 |

| M24 | Negative | 278.1 | 92.0 |

| M26 | Negative | 302.1 | 92.2 |

| [D5]-M24 (IS) | Negative | 281.2 | 97.3 |

(Note: The MRM transition for Belinostat-d5 is predicted based on the fragmentation of Belinostat and the addition of 5 Daltons. The exact transition would need to be optimized experimentally.)

Workflow for Bioanalytical Sample Analysis using this compound

Caption: Workflow for the bioanalytical quantification of Belinostat.

Metabolic Pathways of Belinostat

Belinostat undergoes several metabolic transformations in the body. The primary metabolic pathways include glucuronidation and methylation. Other minor metabolites have also been identified. Understanding these pathways is crucial for a complete pharmacokinetic assessment.

Caption: Major metabolic pathways of Belinostat.

Quantitative Data

The use of this compound as an internal standard allows for the reliable determination of pharmacokinetic parameters for Belinostat. Below is a summary of representative pharmacokinetic data for intravenously administered Belinostat, obtained using such validated methods.

| Parameter | Belinostat | Belinostat Glucuronide | Methyl Belinostat | M21 | M24 | M26 |

| AUC₀₋ᵢₙf (µg/mL*min) | 1323 | 13811 | 443 | 539 | 388 | 149 |

| t½ (h) | 3.7 | 5.8 | 1.4 | 6.3 | 1.3 | 1.5 |

Data from a patient receiving a 400 mg/m² intravenous dose of Belinostat.

Conclusion

Deuterium-labeled this compound is an essential tool in the clinical and non-clinical development of Belinostat. Its role as an internal standard in LC-MS/MS bioanalytical methods is critical for obtaining high-quality, reliable pharmacokinetic data. This, in turn, enables a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which is fundamental to its safe and effective use in patients. The detailed methodologies and data presented in this guide underscore the importance of stable isotope labeling in modern drug development.

In-Depth Technical Guide to the Physicochemical Properties of Belinostat Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Belinostat acid-d5, a deuterated analog of Belinostat acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacokinetic studies involving this compound.

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[1] This, in turn, induces cell cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells. Belinostat acid is a metabolite of Belinostat. This compound is a stable isotope-labeled version of Belinostat acid, primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification in biological matrices.[2] Understanding its physicochemical properties is crucial for the development of robust analytical methods and for interpreting its behavior in experimental systems.

Physicochemical Properties

| Property | This compound | Belinostat Acid | Belinostat |

| Molecular Formula | C₁₅H₈D₅NO₄S[3] | C₁₅H₁₃NO₄S[4] | C₁₅H₁₄N₂O₄S[5] |

| Molecular Weight ( g/mol ) | 308.36[3][6] | 303.3[4] | 318.3[5] |

| CAS Number | 2130853-04-0[2][3] | 866323-87-7[4] | 866323-14-0 |

| Isotopic Purity | Data not available. Typically >98% for commercially available standards. | N/A | N/A |

| Solubility | Data not available. Expected to be similar to Belinostat acid. | Data not available. | 0.14 mg/mL (water)[5] |

| pKa | Data not available. Expected to be similar to Belinostat. | Data not available. | 7.87, 8.71 (potentiometry)[5] |

| logP (XLogP3-AA) | Data not available. | 2.4[4] | 1.7[5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical industry practices.

Determination of Isotopic Purity by Mass Spectrometry

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is used for the analysis.

-

Chromatographic Separation: The sample is injected onto a C18 reversed-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ions of this compound and its non-deuterated counterpart.

-

Data Analysis: The isotopic purity is calculated by comparing the peak area of the deuterated species to the sum of the peak areas of all isotopic variants.

Solubility Determination (Shake-Flask Method)

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.

-

Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is prepared using standards of known concentrations.

-

Solubility Calculation: The solubility is expressed in mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Methodology: [7]

-

Sample Preparation: A precise amount of this compound is dissolved in a mixture of water and a co-solvent (e.g., methanol or acetonitrile) if necessary to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[7]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) of known concentration.[7]

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point.[8]

logP Determination (Shake-Flask Method)

Methodology:

-

Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS/MS.

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Signaling Pathway and Experimental Workflows

Belinostat functions as a pan-HDAC inhibitor, which leads to hyperacetylation of both histone and non-histone proteins. This epigenetic modification results in the reactivation of tumor suppressor genes and the induction of apoptosis.

Caption: this compound's mechanism of action as an HDAC inhibitor.

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological matrix using LC-MS/MS, where it serves as an internal standard.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound - CAS - 2130853-04-0 | Axios Research [axios-research.com]

- 4. Belinostat acid | C15H13NO4S | CID 22492441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Belinostat Acid-d5: A Technical Guide to Stability and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and long-term storage of Belinostat acid-d5. Specific stability data for this compound is not publicly available. The information presented herein is based on the known stability of Belinostat, general principles of deuterated compounds, and standard industry practices for stability assessment. It is intended to serve as a guideline and should be supplemented with in-house stability studies for any specific formulation or application.

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1] this compound is a deuterated analog of Belinostat acid, a metabolite of Belinostat. The incorporation of deuterium can offer improved metabolic stability due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[3][4][5] This guide provides an in-depth overview of the anticipated stability profile of this compound and recommendations for its long-term storage.

Recommended Storage Conditions

While specific long-term storage data for this compound is unavailable, recommendations can be extrapolated from the storage guidelines for the commercial Belinostat product, Beleodaq®, a lyophilized powder.

Table 1: Recommended Long-Term Storage Conditions for this compound

| Condition | Temperature | Humidity | Light | Form |

| Recommended | -20°C | Controlled (low) | Protected from light | Solid (lyophilized powder or crystalline) |

| Acceptable (Short-term) | 2-8°C | Controlled (low) | Protected from light | Solid |

For solutions of this compound, it is recommended to prepare them fresh for immediate use. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light for no longer than 24 hours. The stability of Belinostat in solution is pH-dependent, and therefore, the choice of solvent and buffer is critical.

Stability Profile and Potential Degradation Pathways

The stability of Belinostat, and by extension this compound, is influenced by several factors including temperature, pH, light, and oxidizing agents. As a hydroxamic acid derivative, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.

Table 2: Summary of Potential Degradation under Stress Conditions

| Stress Condition | Potential for Degradation | Likely Degradation Products |

| Acidic Hydrolysis | High | Hydrolysis of the hydroxamic acid moiety to the corresponding carboxylic acid. |

| Basic Hydrolysis | High | Hydrolysis of the hydroxamic acid moiety. |

| Oxidation | Moderate | Oxidation of the sulfur atom. |

| Photolysis | Moderate | Photolytic degradation of the aromatic rings and other chromophores. |

| Thermal | Low (in solid state) | General decomposition at elevated temperatures. |

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Study Protocol

A typical long-term stability study protocol would involve storing aliquots of this compound under the recommended conditions and testing them at specified time points.

Table 3: Example Protocol for Long-Term Stability Testing of this compound (Solid State)

| Parameter | Conditions |

| Storage Temperature | -20°C ± 5°C |

| Storage Humidity | Ambient (with desiccant) |

| Light Condition | Protected from light |

| Container | Amber glass vials with inert gas overlay |

| Testing Time Points | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Analytical Tests | Appearance, Assay (e.g., by HPLC-UV), Purity (e.g., by HPLC-UV), Identification (e.g., by LC-MS), Water Content (e.g., by Karl Fischer) |

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Table 4: Example Protocol for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature | Time |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24, 48 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 8, 24, 48 hours |

| Thermal | 80°C (solid state) | - | 1, 2, 5, 7 days |

| Photostability | ICH Q1B option 2 (Xenon lamp) | - | - |

Signaling Pathways and Mechanism of Action

Belinostat exerts its anti-cancer effects by inhibiting HDACs, which leads to changes in gene expression and the activation of tumor suppressor pathways. The following diagrams illustrate the key signaling pathways affected by Belinostat.

Conclusion

While specific stability data for this compound is not yet available, this guide provides a comprehensive framework for its handling, storage, and stability assessment based on the known properties of Belinostat and general principles of deuterated compounds. For research and drug development purposes, it is imperative to conduct in-house stability studies to establish a definitive stability profile for any specific formulation of this compound. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for scientists and researchers working with this promising deuterated HDAC inhibitor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Belinostat (Beleodaq) [southcarolinablues.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. salamandra.net [salamandra.net]

- 5. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies of Belinostat in Novel Cancer Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pre-clinical and exploratory clinical applications of Belinostat, a potent histone deacetylase (HDAC) inhibitor, in various novel cancer models. Belinostat's mechanism of action, which involves the epigenetic modification of gene expression, has shown promise in treating a range of malignancies beyond its approved indication for peripheral T-cell lymphoma (PTCL). This document details the quantitative efficacy, experimental methodologies, and affected signaling pathways from key studies.

Core Mechanism of Action

Belinostat functions as a pan-HDAC inhibitor, preventing the removal of acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[3][4] This "open" chromatin state allows for the transcription of previously silenced genes, including critical tumor suppressor genes.[3][4] The downstream effects of this epigenetic reprogramming are multifaceted, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, collectively contributing to its anti-tumor activity.[1][5]

Quantitative Efficacy of Belinostat

The anti-proliferative activity of Belinostat has been quantified in numerous in vitro and in vivo models. The following tables summarize key efficacy data across various cancer types.

Table 1: In Vitro Cytotoxicity of Belinostat in Human Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value | Assay Type | Reference |

| Ovarian Cancer | A2780 | 0.2 - 0.66 µM | Not Specified | [1] |

| Colon Cancer | HCT116, HT29 | 0.2 - 0.66 µM | Not Specified | [1] |

| Breast Cancer | MCF-7 | 0.2 - 0.66 µM | Not Specified | [1] |

| Breast Cancer | MCF-7 | 5 µM (at 48h) | XTT Assay | [2] |

| Prostate Cancer | PC3 | 0.2 - 0.66 µM | Not Specified | [1] |

| Bladder Cancer | 5637 | Not Specified | Not Specified | [1] |

| Thyroid Cancer | 8 of 9 tested lines | Pharmacologically achievable doses | MTT Assay | [6] |

| Glioblastoma | LN-229, LN-18 | Dose-dependent reduction in viability | MTT Assay | |

| Cervical Cancer | HeLa | 27 nM | Cell-free assay | [7] |

Table 2: In Vivo Efficacy of Belinostat in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Thyroid Cancer | BHP2-7 cells in immunodeficient mice | 100 mg/kg/day, IP, 5 days/week for 52 days | Prominent inhibition of tumor growth | [6] |

| Ovarian Cancer | A2780 cells in nude mice | 10-40 mg/kg/day, IP, for 7 days | Significant dose-dependent growth delay | [7] |

| Colon Cancer | Human colon tumor xenografts in nude mice | 10-40 mg/kg/day, IP, for 7 days | Significant dose-dependent growth delay | [7] |

| Ovarian Cancer | A2780 cells in mice | 40 mg/kg, IP, twice daily (Days 0-4 & 6-10) | Decreased tumor volume | [8] |

Table 3: Exploratory Clinical Trial Data

| Cancer Type | Patient Population | Dosing Regimen | Key Finding | Reference |

| Glioblastoma (newly diagnosed) | 13 patients | 500-750 mg/m², IV, 1x/day for 5 days, every 3 weeks (concurrent with chemoradiation) | Improved 6-month progression-free survival compared to control (84% vs. 54%) | [9] |

| Thymic Epithelial Tumors (recurrent/refractory) | 25 patients | Not specified | Modest antitumor activity with intriguing duration of response and disease stabilization |

Key Signaling Pathways Modulated by Belinostat

Belinostat exerts its anti-cancer effects by modulating several critical signaling pathways. As an HDAC inhibitor, its primary action initiates a cascade of events that reactivate tumor-suppressive functions and induce programmed cell death.

Figure 1. Core mechanism of Belinostat via HDAC inhibition.

Belinostat triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[4] This leads to the activation of caspases, the executioners of apoptosis.[4][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 5. medkoo.com [medkoo.com]

- 6. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Final Report on Clinical Outcomes and Tumor Recurrence Patterns of a Pilot Study Assessing Efficacy of Belinostat (PXD-101) with Chemoradiation for Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Belinostat's Effect on Epigenetic Modifications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of hematological malignancies such as relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] Its primary mechanism of action revolves around the alteration of epigenetic modifications, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][2] This technical guide provides a comprehensive overview of belinostat's core effects on epigenetic modifications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: Histone Deacetylase Inhibition

Belinostat functions as a pan-HDAC inhibitor, targeting a broad range of histone deacetylase enzymes.[4] HDACs are crucial enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][3] This deacetylation process leads to a more condensed chromatin structure, which restricts the access of transcription factors to DNA, thereby suppressing gene transcription.[1][5]

By inhibiting HDACs, belinostat prevents the removal of acetyl groups, leading to an accumulation of acetylated histones.[2] This hyperacetylation results in a more relaxed, open chromatin configuration (euchromatin), which facilitates the transcription of previously silenced genes.[1] Among the genes frequently reactivated are tumor suppressor genes, which play a critical role in controlling cell growth and proliferation.[1][2]

The inhibitory effect of belinostat is potent, with an IC50 of 27 nM in a cell-free assay.[6] This potent, broad-spectrum HDAC inhibition is central to its anti-cancer effects.

Quantitative Effects of Belinostat on Epigenetic and Cellular Processes

The following tables summarize the quantitative data regarding belinostat's inhibitory activity and its effects on various cancer cell lines.

Table 1: Inhibitory Activity of Belinostat

| Parameter | Value | Source |

| IC50 (Cell-free assay) | 27 nM | [6] |

Table 2: In Vitro Cytotoxicity of Belinostat in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Source |

| A2780 | Ovarian Cancer | 0.2 - 0.66 µM | [6] |

| HCT116 | Colon Cancer | 0.2 - 0.66 µM | [6] |

| HT29 | Colon Cancer | 0.2 - 0.66 µM | [6] |

| WIL | Lymphoma | 0.2 - 0.66 µM | [6] |

| CALU-3 | Lung Cancer | 0.2 - 0.66 µM | [6] |

| MCF7 | Breast Cancer | 0.2 - 0.66 µM | [6] |

| PC3 | Prostate Cancer | 0.2 - 0.66 µM | [6] |

| HS852 | - | 0.2 - 0.66 µM | [6] |

| HepG2 | Liver Cancer | 6.4 µM | [7] |

| 5637 | Bladder Cancer | Not specified, but inhibits growth | [6] |

| OVCAR-3 | Ovarian Cancer | Enhances carboplatin activity | [6] |

Table 3: Clinical Efficacy of Belinostat in Unresectable Hepatocellular Carcinoma (Phase II)

| Parameter | Value | Source |

| Partial Response (PR) Rate | 2.4% | [8][9] |

| Stable Disease (SD) Rate | 45.2% | [8][9] |

| Median Progression-Free Survival (PFS) | 2.64 months | [8][9] |

| Median Overall Survival (OS) | 6.60 months | [8][9] |

Signaling Pathways Modulated by Belinostat

Belinostat's epigenetic modifications trigger a cascade of downstream signaling events that contribute to its anti-tumor activity.

Induction of Apoptosis

Belinostat induces programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1]

-

Intrinsic Pathway: This mitochondria-dependent pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] This leads to the release of cytochrome c and the activation of caspases.[1]

-

Extrinsic Pathway: This pathway is mediated by death receptors on the cell surface, such as Fas and TRAIL receptors, leading to the activation of caspase-8 and the subsequent caspase cascade.[1]

In breast cancer cells, belinostat has been shown to promote apoptosis by regulating the PKC pathway.[10] It also induces apoptosis through PARP cleavage.[6]

Caption: Belinostat-induced apoptosis pathways.

Cell Cycle Arrest

Belinostat can induce cell cycle arrest, halting the proliferation of cancer cells.[1] A key mechanism is the re-expression of the p21 gene, a critical cell cycle regulator that inhibits cyclin-dependent kinases (CDKs).[1] In bladder cancer cells, belinostat treatment leads to an accumulation of cells in the G0-G1 phase and an increase in the G2-M phase, with a corresponding decrease in the S phase.[6] In acute promyelocytic leukemia cells, it promotes cell cycle arrest at the G0/G1 or S transition.[11]

Caption: Belinostat-induced cell cycle arrest pathway.

Wnt/β-catenin Pathway Inhibition

In breast cancer, belinostat has been shown to suppress cell proliferation by inactivating the Wnt/β-catenin signaling pathway.[10] This leads to a decrease in the expression of downstream targets like CCND2 and Myc.[10]

Caption: Belinostat's inhibition of the Wnt/β-catenin pathway.

Detailed Experimental Protocols

Western Blot for Histone Acetylation

This protocol is a generalized procedure based on common laboratory practices for assessing changes in histone acetylation following belinostat treatment.

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of belinostat or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

-

-

Histone Extraction:

-

Protein Quantification:

-

Determine the protein concentration of the extracts using a standard protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-Actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify band intensities using densitometry software.

-

Caption: Western blot workflow for histone acetylation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify changes in gene expression induced by belinostat.

-

Cell Culture and Treatment:

-

Treat cells with belinostat as described in the Western Blot protocol.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., p21, BAX, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

-

Perform the PCR reaction in a real-time PCR cycler.

-

Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the comparative ΔΔCT method.

-

References

- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 4. oncodaily.com [oncodaily.com]

- 5. ijbcp.com [ijbcp.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Epigenetic therapy using belinostat for patients with unresectable hepatocellular carcinoma: a multicenter phase I/II study with biomarker and pharmacokinetic analysis of tumors from patients in the Mayo Phase II Consortium and the Cancer Therapeutics Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Belinostat suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epigenetic and molecular mechanisms underlying the antileukemic activity of the histone deacetylase inhibitor belinostat in human acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Belinostat's Impact on Tumor Suppressor Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent in oncology, particularly for hematological malignancies. Its mechanism of action, centered on the epigenetic modulation of gene expression, holds profound implications for the reactivation of tumor suppressor pathways. This technical guide provides an in-depth exploration of belinostat's impact on key tumor suppressor genes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development.

Core Mechanism of Action

Belinostat exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure. This condensed state, known as heterochromatin, renders DNA less accessible to transcription factors, thereby silencing gene expression. In many cancers, tumor suppressor genes are epigenetically silenced through this mechanism, contributing to uncontrolled cell proliferation and survival.

By inhibiting HDACs, belinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure (euchromatin). This "open" chromatin state allows for the re-expression of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

Impact on Key Tumor Suppressor Genes

Belinostat has been shown to modulate the expression and activity of several critical tumor suppressor genes and their associated pathways.

The p53 Pathway and p21 Upregulation

The tumor suppressor protein p53 plays a central role in regulating the cell cycle and apoptosis. Belinostat has been observed to influence the p53 pathway through post-translational modifications. Specifically, belinostat can lead to the acetylation of p53, a modification that can enhance its stability and transcriptional activity.

One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). Belinostat treatment has been consistently shown to upregulate the expression of p21 at both the mRNA and protein levels. This increase in p21 expression leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, thereby inhibiting the proliferation of cancer cells.

Transforming Growth Factor-β (TGFβ) Signaling

The TGFβ signaling pathway is another crucial tumor-suppressive pathway that is often dysregulated in cancer. The TGFβ receptor II (TGFβRII) is a key component of this pathway, and its expression is frequently lost in various cancers through epigenetic silencing. Research has demonstrated that belinostat can induce the re-expression of TGFβRII in cancer cells. The restoration of TGFβRII expression sensitizes the cells to the anti-proliferative and pro-apoptotic effects of TGFβ, thereby reactivating this important tumor suppressor pathway.

Quantitative Data on Belinostat's Effects

The following tables summarize the quantitative effects of belinostat on cell viability and histone acetylation from preclinical studies.

Table 1: In Vitro Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| PC-3 | Prostate Cancer | < 1.0 | 48 |

| LNCaP | Prostate Cancer | < 1.0 | 48 |

| 22Rv1 | Prostate Cancer | < 1.0 | 48 |

This table summarizes the potent in vitro activity of belinostat against various prostate cancer cell lines, with IC50 values consistently below 1.0 µM after 48 hours of exposure[1].

Table 2: Histone H4 Acetylation in Solid Tumors In Vivo

| Time After Treatment | H4 Acetylation Intensity | Number of Tumors with Strong Acetylation |

| 15 min | Weak to Moderate | 3 out of 4 |

| 1 hour | Strong | 4 out of 4 |

| 2 hours | Strong | 4 out of 4 |

| 3 hours | Weak to Moderate | 1 out of 10 |

| 6 hours | Weak | 0 out of 4 |

| 24 hours | Weak or None | 0 out of 4 |

This table illustrates the dynamic in vivo effect of belinostat on histone H4 acetylation in solid tumor xenografts. Maximal acetylation is observed at 1-2 hours post-treatment, with levels returning to near baseline by 6 hours[2].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of belinostat on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Belinostat (stock solution in DMSO)

-

Complete cell culture medium

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of belinostat in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing various concentrations of belinostat. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for p21 and Acetylated Histones

This protocol details the detection of changes in protein expression and post-translational modifications following belinostat treatment.

Materials:

-

Cancer cells treated with belinostat

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer on ice.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in mRNA levels of tumor suppressor genes.

Materials:

-

Cancer cells treated with belinostat

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers for p21, TGFβRII, and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from treated and control cells.

-

Assess RNA quality and quantity.

-

Reverse transcribe an equal amount of RNA into cDNA.

-

Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.

-

Run the reaction on a real-time PCR instrument using appropriate cycling conditions.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to the housekeeping gene.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by belinostat.

Conclusion

Belinostat's ability to reactivate silenced tumor suppressor genes through HDAC inhibition represents a cornerstone of its therapeutic efficacy. The upregulation of key genes like p21 and the restoration of critical signaling pathways such as the TGFβ pathway provide a clear mechanistic basis for its anti-proliferative and pro-apoptotic effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the nuanced impacts of belinostat and the development of novel therapeutic strategies targeting epigenetic dysregulation in cancer.

References

Preliminary In Vitro Evaluation of Belinostat Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Belinostat, a potent histone deacetylase (HDAC) inhibitor. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the core signaling pathways involved in Belinostat's mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative activity of Belinostat has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below. These values have been determined by various methods, including MTT and clonogenic assays, following treatment for 48 to 72 hours.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| 5637 | Bladder Cancer | 1.0 | Proliferation |

| T24 | Bladder Cancer | 3.5 | Proliferation |

| J82 | Bladder Cancer | 6.0 | Proliferation |

| RT4 | Bladder Cancer | 10.0 | Proliferation |

| A2780 | Ovarian Cancer | 0.2 - 0.66 | Clonogenic |

| HCT116 | Colon Cancer | 0.2 - 0.66 | Clonogenic |

| HT29 | Colon Cancer | 0.2 - 0.66 | Clonogenic |

| WIL | Lymphoblastic Leukemia | 0.2 - 0.66 | Clonogenic |

| CALU-3 | Lung Cancer | 0.2 - 0.66 | Clonogenic |

| MCF7 | Breast Cancer | 0.2 - 0.66 | Clonogenic |

| PC3 | Prostate Cancer | 0.2 - 0.66 | Clonogenic |

| HS852 | - | 0.2 - 0.66 | Clonogenic |

| HeLa | Cervical Cancer | 0.027 (27 nM) | Enzymatic |

| Thyroid Cancer Lines | Thyroid Cancer | 0.1 - 10 (100 - 10,000 nM) | MTT |

Effects on Cell Cycle and Apoptosis

Belinostat has been shown to induce cell cycle arrest and apoptosis in various cancer cell models.

Cell Cycle Analysis

Treatment with Belinostat leads to a significant alteration in cell cycle distribution. In 5637 bladder cancer cells, a 48-hour treatment with 5 µM Belinostat resulted in:

This indicates that Belinostat induces cell cycle arrest at the G0/G1 transition.[1] The J82 cell line showed a moderate 10% decrease in S phase cells, while RT4 cells exhibited more minor changes.[1]

Induction of Apoptosis

Belinostat is a potent inducer of apoptosis, or programmed cell death.[2] This has been demonstrated through various methods, including Annexin V/propidium iodide staining and the detection of cleaved PARP, a key marker of apoptosis. In thyroid cancer cell lines, treatment with Belinostat led to a significant increase in both early and late apoptotic cell populations. For instance, 50 μM Belinostat treatment for 30 hours induced apoptosis in 43-68% of BHP2-7, Cal62, and SW1736 cells.

Signaling Pathways Modulated by Belinostat

Belinostat exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. As a histone deacetylase inhibitor, its primary mechanism involves the accumulation of acetylated histones, which alters gene expression.

PI3K/Akt and MAPK Pathways

In vitro studies have demonstrated that Belinostat can inhibit the phosphorylation of key proteins in the PI3K/Akt and MAPK signaling cascades. Specifically, a decrease in the levels of phosphorylated ERK and phosphorylated AKT (Ser473) has been observed following Belinostat treatment in thyroid cancer cell lines. The downregulation of these pro-survival pathways contributes to the anti-proliferative and pro-apoptotic effects of the drug.

p21WAF1 Pathway

Belinostat treatment has been shown to upregulate the expression of p21WAF1, a cyclin-dependent kinase inhibitor.[1] p21WAF1 plays a crucial role in inducing cell cycle arrest, providing a direct link between Belinostat's activity and its effect on cell proliferation.[1]

References

Methodological & Application

Application Note: Quantitative Analysis of Belinostat in Human Plasma using a Validated LC-MS/MS Method with Belinostat acid-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Belinostat (Beleodaq®) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[2][5] By inhibiting HDACs, Belinostat causes the accumulation of acetylated histones, which can lead to cell cycle arrest, inhibition of angiogenesis, and apoptosis in cancer cells.[2] Given its therapeutic importance, a robust and reliable analytical method for the quantification of Belinostat in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[6][7] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Belinostat in human plasma, utilizing its stable isotope-labeled analog, Belinostat acid-d5, as an internal standard to ensure accuracy.[6]

Experimental Protocols

This section details the complete protocol for the quantification of Belinostat in human plasma.

1. Materials and Reagents

-

Belinostat reference standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

2. Sample Preparation

The sample preparation is performed using a protein precipitation method.[7][9]

-

Step 1: Allow plasma samples to thaw at room temperature.

-

Step 2: Spike 50 µL of plasma with the internal standard, this compound.

-

Step 3: Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[9]

-

Step 4: Vortex the mixture for 1 minute.

-

Step 5: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Step 6: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Chromatographic separation is achieved using a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.[7][9]

-

Chromatography:

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[7]

-

Mobile Phase A: 0.1% Formic Acid in Water[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]

-

Flow Rate: 0.5 mL/min[9]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 4 minutes, followed by a 3-minute re-equilibration period.[9]

-

-

Mass Spectrometry:

-

Instrument: ABI 4000 QTRAP or equivalent tandem mass spectrometer[7][9]

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to detect various metabolites, though positive mode is typically used for the parent drug.[7]

-

Detection: Multiple Reaction Monitoring (MRM)

-

Dwell Time: 100 ms per transition

-

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Belinostat | ~2.9[9] | 319.1 | 234.1 | ESI Positive |

| This compound (IS) | ~2.9 | 324.1 | 239.1 | ESI Positive |

Table 2: Method Validation - Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Belinostat | 30 - 5000[7][9] | >0.99 | 30 |

Table 3: Method Validation - Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 90 | < 15% | 92.0 - 104.4[7] | < 15% | 92.0 - 104.4[7] |

| Medium | 750 | < 15% | 92.0 - 104.4[7] | < 15% | 92.0 - 104.4[7] |

| High | 4000 | < 15% | 92.0 - 104.4[7] | < 15% | 92.0 - 104.4[7] |

| The assay fulfilled FDA criteria for bioanalytical method validation, with precision (%CV) values below 13.7% and accuracy between 92.0% and 104.4%.[7] |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Belinostat.

Caption: Belinostat's mechanism of action via HDAC inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. veeprho.com [veeprho.com]

- 4. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. veeprho.com [veeprho.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Belinostat in Human Plasma using LC-MS/MS with a d5-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and accurate quantification of Belinostat, a histone deacetylase (HDAC) inhibitor, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, d5-Belinostat, to ensure high precision and accuracy. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of Belinostat.

Introduction

Belinostat is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, Belinostat promotes the accumulation of acetylated histones, leading to a more open chromatin structure and the reactivation of tumor suppressor genes.[3][4][5] This mechanism ultimately induces cell cycle arrest and apoptosis in cancer cells, making Belinostat a valuable therapeutic agent in the treatment of various malignancies, particularly peripheral T-cell lymphoma (PTCL).[1][4]

Accurate quantification of Belinostat in biological matrices is essential for pharmacokinetic analysis, dose optimization, and monitoring of therapeutic efficacy. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as d5-Belinostat, is critical for correcting variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.

Experimental

Materials and Reagents

-

Belinostat (analytical standard)

-

d5-Belinostat (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Belinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve Belinostat in acetonitrile.

-

d5-Belinostat Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve d5-Belinostat in acetonitrile.

-

Working Solutions: Prepare serial dilutions of the Belinostat stock solution in acetonitrile:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the d5-Belinostat stock solution in acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of Belinostat and the internal standard from human plasma.

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase A (see chromatographic conditions).

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Belinostat | 319.1 | 93.0 |

| d5-Belinostat | 324.1 | 93.0 |

Note: The precursor ion for d5-Belinostat is theoretically determined based on the addition of five deuterium atoms to the parent molecule. The product ion is expected to be the same as the unlabeled compound as the fragmentation likely occurs on a part of the molecule that does not contain the deuterium labels. These transitions should be optimized on the specific instrument used.

Quantitative Data Summary

The following table summarizes the performance characteristics of a similar LC-MS/MS method for Belinostat quantification.[1]

| Parameter | Value |

| Linear Range | 30 - 5000 ng/mL |

| Accuracy | 92.0 - 104.4% |

| Precision (%CV) | < 13.7% |

| Lower Limit of Quantification (LLOQ) | 30 ng/mL |

Experimental Workflow

Caption: Experimental workflow for Belinostat quantification.

Belinostat Signaling Pathway

Belinostat exerts its anticancer effects by inhibiting histone deacetylases, leading to the hyperacetylation of histones and subsequent changes in gene expression that promote cell cycle arrest and apoptosis.

Caption: Belinostat's mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 5. What is Belinostat used for? [synapse.patsnap.com]

Application Notes: Quantification of Belinostat Acid using Belinostat acid-d5 in Pharmacokinetic Studies

Introduction